REACTION_SMILES
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[ClH:18].[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[CH2:9][CH2:10][C:11]2([O:12][CH2:15][CH2:14][O:13]2)[CH2:16][CH2:17]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[CH:8]1[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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c1ccc(OC2CCC3(CC2)OCCO3)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(OC2CCC3(CC2)OCCO3)cc1
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Name
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Type
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product
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Smiles
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O=C1CCC(Oc2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |